N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves several key steps, starting from commercially available raw materials. The synthesis process typically includes ring-closing reactions, reduction reactions, and acylation reactions as critical steps. These methods yield the target compound with good overall yields, demonstrating the compound's accessibility for further study and application (H. Bin, 2015).
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study focused on the synthesis, characterization, molecular docking studies, and antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives. These compounds were synthesized via the Mannich reaction and evaluated for their in vitro antimicrobial activity against a range of bacteria and fungi. The study found that certain derivatives exhibited significant antimicrobial properties, highlighting the potential of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide derivatives in developing new antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).
Material Synthesis and Characterization
Another research avenue involves the synthesis of novel materials, such as chain-growth polycondensation for well-defined aramides, leading to the synthesis of block copolymers containing aramide with low polydispersity. This study demonstrates the versatility of benzimidazole derivatives in polymer science, offering pathways to creating materials with specific, desirable properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Anticancer Research
Research into the anticancer properties of benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide, is a significant area of interest. Studies have synthesized and characterized compounds for their anticancer evaluation against various cancer cell lines, revealing some derivatives with moderate to excellent anticancer activity. This highlights the compound's potential role in developing new cancer therapies (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Advanced Material Applications
The compound's derivatives have also been explored for their applications in advanced materials, such as the development of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs). These studies underscore the compound's utility in electronics and photonics, showcasing its role in creating materials for optoelectronic applications (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFSBPGVPBBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
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